

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Hydroxybenzohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

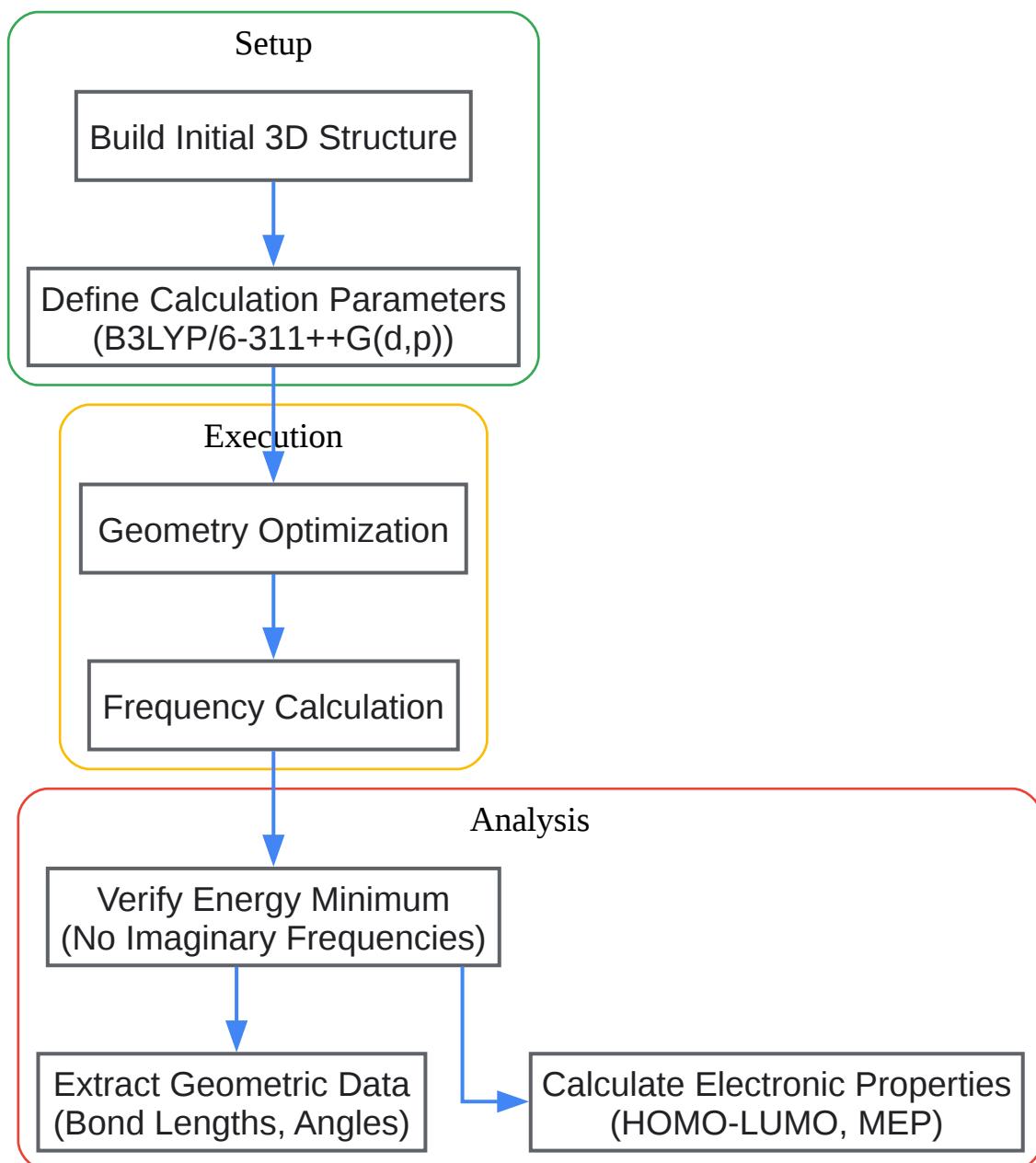
Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of **2-Hydroxybenzohydrazide**, a compound of significant interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental spectroscopic data, we offer a comprehensive understanding of its geometric and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the hydrazide scaffold.


Molecular Structure and Properties: A Computational Approach

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic characteristics of molecules. For **2-Hydroxybenzohydrazide**, computational studies provide critical insights into its conformational stability, bond parameters, and electronic distribution, which are fundamental to understanding its reactivity and biological activity.

Computational Methodology

The geometric and electronic properties of **2-Hydroxybenzohydrazide** can be reliably predicted using DFT calculations. A widely accepted and effective method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory offers a good balance between computational cost and accuracy for organic molecules of this nature.

The typical computational workflow for analyzing **2-Hydroxybenzohydrazide** is outlined below:

[Click to download full resolution via product page](#)

Computational workflow for the theoretical analysis of **2-Hydroxybenzohydrazide**.

Optimized Geometric Parameters

While a definitive crystal structure for the parent **2-Hydroxybenzohydrazide** is not readily available in the Cambridge Structural Database, theoretical calculations provide a highly accurate model of its gas-phase structure. The following tables summarize the optimized geometric parameters for a closely related derivative, **N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide**, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are expected to be in close agreement with the core 2-hydroxybenzoyl moiety of the parent compound.[\[1\]](#)

Table 1: Selected Optimized Bond Lengths (Å)

Bond	Length (Å)
C=O	1.23
C-N	1.35
N-N	1.38
C-C (ring)	1.39 - 1.41
C-O (phenol)	1.36
O-H (phenol)	0.97

Table 2: Selected Optimized Bond Angles (°)

Angle	Value (°)
O=C-N	122.5
C-N-N	119.8
C-C-C (ring)	119.5 - 120.5
C-C-O (phenol)	121.0

Table 3: Selected Optimized Dihedral Angles (°)

Dihedral Angle	Value (°)
O=C-N-N	178.5
C-C-C-C (ring)	~0.0
H-O-C-C (phenol)	~0.0

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its potential for charge transfer interactions.

Table 4: Calculated Electronic Properties

Property	Value (eV)
HOMO Energy	-6.25
LUMO Energy	-1.58
HOMO-LUMO Gap	4.67

Experimental Characterization Protocols

The theoretical data is complemented and validated by experimental characterization. The following sections detail the standard protocols for the synthesis and spectroscopic analysis of **2-Hydroxybenzohydrazide**.

Synthesis of 2-Hydroxybenzohydrazide

2-Hydroxybenzohydrazide is typically synthesized via the hydrazinolysis of methyl salicylate. [2]

Protocol:

- To a solution of methyl salicylate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
- Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the solid product, wash it with cold water, and dry it under vacuum.
- Recrystallize the crude product from ethanol to obtain pure **2-Hydroxybenzohydrazide** as a white crystalline solid.

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum in the range of 4000-400 cm^{-1} .
- Analyze the characteristic absorption bands to confirm the presence of key functional groups.

Table 5: Characteristic FTIR Absorption Bands^[2]

Wavenumber (cm ⁻¹)	Assignment
3319, 3266	-NH ₂ stretching
3266	Phenolic -OH stretching
3053	Aromatic C-H stretching
1645	Amide C=O stretching
1590	Aromatic C=C stretching
1532	-NH bending
1354	C-N stretching
750	Ortho-disubstituted benzene

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Protocol:

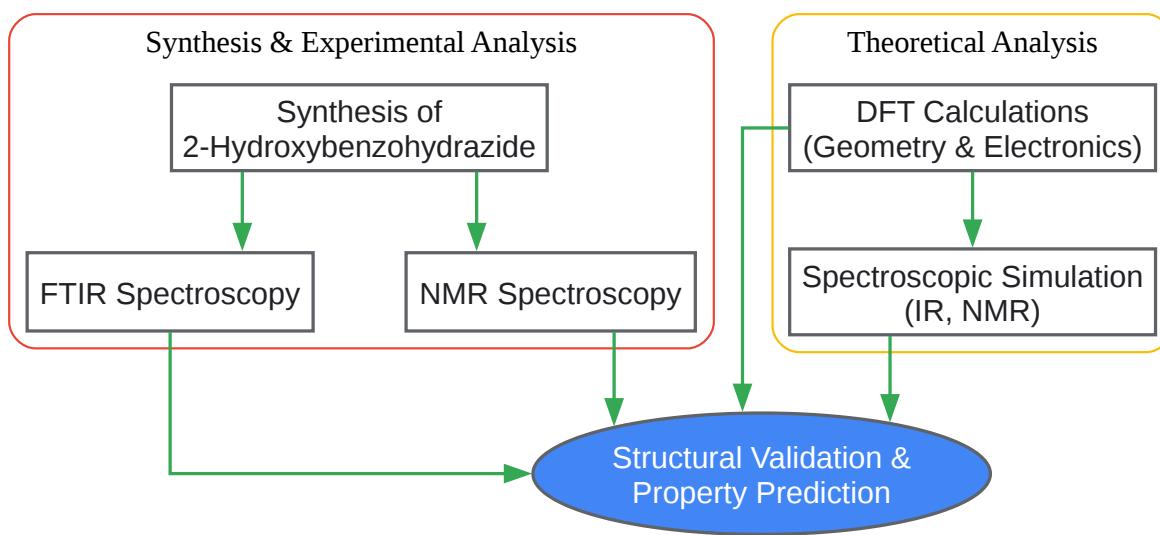

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
- Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
- Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the molecule.

Table 6: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)[[2](#)]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
6.75-6.93	m	-	3H	Aromatic C-H
7.36	t	10.8	1H	Aromatic C-H
7.76	d	6.3	1H	Aromatic C-H
~4.5 (broad)	s	-	2H	-NH ₂
~9.8 (broad)	s	-	1H	-NH
~11.5 (broad)	s	-	1H	Phenolic -OH

Logical Relationships in Structural Analysis

The comprehensive analysis of **2-Hydroxybenzohydrazide**'s molecular structure involves a synergistic relationship between theoretical and experimental techniques. The logical flow of this integrated approach is depicted below.

[Click to download full resolution via product page](#)

Integrated workflow for the structural elucidation of **2-Hydroxybenzohydrazide**.

This integrated approach, combining predictive computational modeling with empirical spectroscopic data, provides a robust framework for understanding the molecular structure of **2-Hydroxybenzohydrazide**. This knowledge is paramount for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Hydroxybenzohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147611#theoretical-studies-on-2-hydroxybenzohydrazide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com